[4-(1-ADAMANTYL)PIPERAZINO](2,3-DIMETHOXYPHENYL)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE is a complex organic compound that combines the structural features of adamantane, piperazine, and dimethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves multiple steps, starting with the preparation of the adamantane and piperazine derivatives. One common method involves the alkylation of adamantane with a suitable halogenated piperazine derivative under basic conditions . The resulting intermediate is then reacted with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1-ADAMANTYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl derivatives: These compounds share the piperazine and methoxyphenyl groups but differ in the alkyl substituents.
AM-2201 benzimidazole analog (FUBIMINA): Contains a benzimidazole group instead of the adamantane moiety.
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone (MEPIRAPIM): Features an indole group in place of the adamantane moiety.
Uniqueness
The uniqueness of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE lies in its combination of the adamantane, piperazine, and dimethoxyphenyl groups, which confer distinct chemical and biological properties. This unique structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(2,3-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-20-5-3-4-19(21(20)28-2)22(26)24-6-8-25(9-7-24)23-13-16-10-17(14-23)12-18(11-16)15-23/h3-5,16-18H,6-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJQTUIIUPVRDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.